beta-Alanine Benzyl Ester p-Toluenesulfonate
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Overview
Description
Beta-Alanine Benzyl Ester p-Toluenesulfonate is a chemical compound with the molecular formula C10H14NO2 . It is used in the biochemical synthesis of β-alanyl peptides via aminopeptidase(s) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: [NH3+]CCC(=O)OCC1=CC=CC=C1 . The InChI Key for this compound is CANCPUBPPUIWPX-UHFFFAOYSA-O .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 351.42 . The compound is air sensitive and moisture sensitive .Scientific Research Applications
Synthesis of Peptides
Beta-Alanine Benzyl Ester p-Toluenesulfonate is used in the synthesis of unnatural amino acids and their peptides. The compound facilitates the synthesis of DL-β-(4-Thiazolyl)-α-alanine and its peptides through condensation reactions, showcasing its utility in peptide bond formation and peptide synthesis processes (Watanabe et al., 1966).
Integrin Antagonists Development
The compound plays a crucial role in the synthesis of integrin antagonists. It reacts with specific amines to produce amides, which upon hydrogenolysis yield target compounds. This application signifies its importance in medicinal chemistry for developing compounds with potential therapeutic benefits (Deng et al., 2003).
Organic Synthesis Methodologies
This compound is instrumental in creating deep-eutectic solvents for solubilizing metal oxides, indicating its role in sustainable chemistry and material science (Rodriguez et al., 2019). It also finds application in the microwave-assisted synthesis of amino acid benzyl ester p-toluenesulfonates, demonstrating its efficiency in enhancing reaction rates and yields in peptide synthesis (Vasanthakumar et al., 2004).
Mechanism of Action
Target of Action
Beta-Alanine Benzyl Ester p-Toluenesulfonate, also known as β-Ala-OBzl, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
The compound interacts with aminopeptidases to facilitate the biochemical synthesis of β-alanyl peptides . It acts as a substrate for these enzymes, participating in the enzymatic reactions that lead to the formation of these peptides.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . In this pathway, the compound serves as a building block for the formation of β-alanyl peptides. These peptides have various biological functions, including acting as signaling molecules and participating in protein-protein interactions.
Result of Action
The primary result of the action of this compound is the synthesis of β-alanyl peptides . These peptides can have various effects at the molecular and cellular levels, depending on their specific sequences and the context in which they are produced.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air and moisture to prevent decomposition . Additionally, the enzymatic activity of aminopeptidases, and thus the efficacy of the compound, can be affected by factors such as pH and temperature.
Safety and Hazards
While handling beta-Alanine Benzyl Ester p-Toluenesulfonate, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .
Biochemical Analysis
Biochemical Properties
Beta-Alanine Benzyl Ester p-Toluenesulfonate plays a crucial role in the biochemical synthesis of beta-alanyl peptides . It interacts with aminopeptidase, an enzyme that catalyzes the cleavage of amino acids from the amino terminus of protein or peptide substrates . The nature of this interaction involves the formation of peptide bonds, which are fundamental to biological processes.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with aminopeptidase enzymes . It may bind to these enzymes, facilitating the synthesis of beta-alanyl peptides. This process could potentially influence gene expression and enzyme activation or inhibition.
Properties
IUPAC Name |
benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHWYVGCFUQMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542368 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27019-47-2 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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